molecular formula C6H12O2 B105809 (2-Methyloxolan-2-yl)methanol CAS No. 81887-61-8

(2-Methyloxolan-2-yl)methanol

Cat. No.: B105809
CAS No.: 81887-61-8
M. Wt: 116.16 g/mol
InChI Key: TWICKCMBBYBITR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Methyloxolan-2-yl)methanol can be synthesized through various methods. One common method involves the reduction of (2-methyloxolan-2-yl)methanal using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .

Industrial Production Methods

In industrial settings, this compound can be produced through catalytic hydrogenation of (2-methyloxolan-2-yl)methanal. This process involves the use of a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The reaction is carried out in a suitable solvent, and the product is purified through distillation .

Chemical Reactions Analysis

Types of Reactions

(2-Methyloxolan-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

Scientific Research Applications

(2-Methyloxolan-2-yl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block in the synthesis of biologically active molecules and can be used in the study of metabolic pathways.

    Medicine: It is explored for its potential use in drug development and as a precursor for active pharmaceutical ingredients (APIs).

    Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes

Mechanism of Action

The mechanism of action of (2-Methyloxolan-2-yl)methanol depends on its specific application. In chemical reactions, it acts as a nucleophile due to the presence of the hydroxyl group, which can participate in various substitution and addition reactions. In biological systems, it can interact with enzymes and other molecular targets, influencing metabolic pathways and biochemical processes .

Comparison with Similar Compounds

Similar Compounds

    (2-Methyloxolan-2-yl)methanal: An aldehyde derivative of (2-Methyloxolan-2-yl)methanol.

    (2-Methyloxolan-2-yl)methane: A fully reduced form of this compound.

    (2-Methyloxolan-2-yl)methyl chloride: A chlorinated derivative of this compound

Uniqueness

This compound is unique due to its oxolane ring structure with both a methyl and a hydroxymethyl group. This structural feature allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis. Its ability to undergo oxidation, reduction, and substitution reactions further enhances its utility in various scientific and industrial applications .

Properties

IUPAC Name

(2-methyloxolan-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-6(5-7)3-2-4-8-6/h7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWICKCMBBYBITR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCO1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81887-61-8
Record name (2-methyloxolan-2-yl)methanol
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